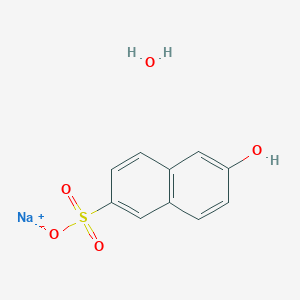

SodiuM 2-Naphthol-6-sulfonate Hydrate

Description

BenchChem offers high-quality SodiuM 2-Naphthol-6-sulfonate Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SodiuM 2-Naphthol-6-sulfonate Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;6-hydroxynaphthalene-2-sulfonate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVRFNCHOMKXQP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Schaeffer's Salt Sodium Salt Hydrate (CAS 135-76-2)

This guide provides a comprehensive technical overview of Schaeffer's salt sodium salt hydrate, a key chemical intermediate. Primarily intended for researchers, chemists, and professionals in the drug development and dye manufacturing industries, this document delves into its chemical identity, synthesis, analysis, applications, and safety protocols, grounding all claims in authoritative data.

Core Chemical Identity and Properties

Schaeffer's salt is the common name for the sodium salt of 2-naphthol-6-sulfonic acid.[1] Its chemical identity is crucial for its application, particularly as a coupling component in the synthesis of azo dyes.[2][3]

The compound is characterized by a naphthalene ring functionalized with both a hydroxyl (-OH) and a sulfonate (-SO₃Na) group.[2] This structure imparts aqueous solubility and makes it a versatile intermediate.[2] While often referred to as a hydrate, the specific number of water molecules (xH₂O) can be variable, and some suppliers now omit the term 'hydrate' to avoid ambiguity, treating any moisture as an impurity.[4][5] The CAS Registry Number 135-76-2 is used for both the anhydrous and hydrate forms.[4]

Below is a diagram representing the core chemical structure of Schaeffer's Salt.

Caption: Chemical structure of Schaeffer's Salt.

Table 1: Physicochemical Properties of Schaeffer's Salt

| Property | Value | Source(s) |

| CAS Number | 135-76-2 | [2][6] |

| Molecular Formula | C₁₀H₇NaO₄S (anhydrous basis) | [6][7] |

| Molecular Weight | 246.21 g/mol (anhydrous basis) | [5][6][8][9] |

| Appearance | White to light yellow or light orange powder/crystal | [2][4][7] |

| Melting Point | >300 °C | [3][5] |

| Solubility | Freely soluble in water, slightly soluble in alcohol | [9] |

| Synonyms | Sodium 6-hydroxy-2-naphthalenesulfonate, 2-Naphthol-6-sulfonic acid sodium salt, Schaeffer's acid sodium salt | [2][7] |

Synthesis and Manufacturing Process

The industrial production of Schaeffer's salt is a well-established process rooted in the sulfonation of 2-naphthol (β-naphthol). The specific placement of the sulfonic acid group is critical, and reaction conditions are tailored to maximize the yield of the desired 6-sulfonic acid isomer.

Core Synthesis Reaction

The primary synthesis route involves the direct sulfonation of 2-naphthol using concentrated sulfuric acid.[1][10]

Causality of Experimental Choice: The temperature of the sulfonation reaction is a critical control parameter. The reaction is typically conducted at approximately 100°C.[1][11] At lower temperatures, the kinetically favored product, 2-naphthol-8-sulfonic acid (Crocein acid), is formed. At higher temperatures (around 100-120°C), the thermodynamically more stable isomer, 2-naphthol-6-sulfonic acid (Schaeffer's acid), becomes the major product. This thermodynamic control is essential for achieving a high yield of the correct isomer.

Following sulfonation, the reaction mixture is diluted with water ("drowned") and neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to precipitate the sodium salt.[10]

Impurities and Purification

The sulfonation process is not perfectly selective and generates several by-products that must be removed to ensure the purity of the final product. Key impurities include:

Trustworthiness through Self-Validation: A multi-step purification process is mandatory for achieving the high purity required for dye synthesis. A conventional method involves dissolving the crude salt in water, treating the solution with activated carbon to remove unreacted 2-naphthol, and then performing selective precipitation.[10][11] DONS can be selectively removed as its disodium salt at a pH above 9, after which the pH is adjusted to a range of 2-7 to salt out the purified Schaeffer's salt.[11] Each step's efficacy must be validated by in-process analytical checks (e.g., HPLC) before proceeding.

Generalized Laboratory Synthesis Protocol

-

Sulfonation: Carefully add 1 mole of 2-naphthol to 2-3 moles of concentrated sulfuric acid in a reaction vessel equipped with a stirrer and temperature control.

-

Heating: Heat the mixture to 100-110°C and maintain this temperature for 4-6 hours until the sulfonation is substantially complete.

-

Drowning: Cool the reaction mixture and slowly pour it into a vessel containing cold water or ice, with constant stirring.

-

Neutralization & Precipitation: Neutralize the acidic solution with a saturated solution of sodium carbonate or a 20-30% sodium hydroxide solution until the pH is alkaline (pH > 9). This precipitates the crude sodium salt.

-

Isolation: Isolate the crude Schaeffer's salt by filtration.

-

Purification: Re-dissolve the crude product in hot water. Adjust pH to >9 and filter if necessary to remove DONS. Treat with activated carbon. Adjust the filtrate pH to ~4-5 with an acid like HCl or H₂SO₄.

-

Salting Out: Add sodium chloride (common salt) to the solution to decrease the solubility of the product, causing the purified Schaeffer's salt to precipitate.[10]

-

Final Isolation & Drying: Filter the purified product, wash with a cold brine solution, and dry in an oven.

The following diagram illustrates the key stages of this workflow.

Caption: Generalized workflow for the synthesis and purification of Schaeffer's Salt.

Industrial Applications

The primary and most significant application of Schaeffer's salt is as a crucial intermediate in the synthesis of azo dyes.[2] It acts as a "coupling component."

Role in Azo Dye Synthesis

Azo dyes are characterized by the R-N=N-R' functional group. Their synthesis involves a two-step process:

-

Diazotization: An aromatic amine (the diazo component) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, such as Schaeffer's salt. The electron-rich naphthalene ring of Schaeffer's salt is attacked by the electrophilic diazonium salt, forming the azo bond.

The hydroxyl group on Schaeffer's salt activates the ring system for this electrophilic substitution. The position of the coupling is directed by the existing functional groups. This reaction is fundamental to producing a wide range of colors. For instance, Schaeffer's salt is a precursor in the synthesis of FD&C Red No. 40 and Food Orange 3.[3][5][11]

In the textile industry, salts like sodium chloride or sodium sulfate (Glauber's salt) are also used in the dyeing bath itself.[13] They act as electrolytes to improve the affinity of anionic dyes for cellulosic fibers, promoting dye exhaustion from the solution onto the fabric.[13][14][15]

The diagram below shows the general mechanism of azo coupling with Schaeffer's salt.

Caption: General schematic of azo dye synthesis using Schaeffer's Salt.

Analytical Characterization and Quality Control

Ensuring the purity of Schaeffer's salt is paramount for consistent performance in dye synthesis. Several analytical techniques are employed for quality control.

-

High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantifying the main component and resolving it from key impurities like R-acid and DONS.[4][16] A collaborative study has demonstrated the effectiveness of HPLC for determining Schaeffer's salt and related intermediates in food dyes like FD&C Yellow No. 6.[16]

-

Titration: Ion exchange titration can be used to determine the overall purity of the salt, calculated on an anhydrous basis.[4]

-

Spectrophotometry: UV spectrophotometry can be used in conjunction with column chromatography to determine specific impurities, such as DONS.[12]

-

Moisture Content: The water content is a critical parameter, often determined by Karl Fischer titration or by loss on drying.[4]

Table 2: Typical Quality Control Parameters

| Parameter | Method | Typical Specification | Source(s) |

| Purity (Assay) | HPLC / Ion Exchange Titration | >97.0% | [4][6] |

| Water Content | Karl Fischer / Loss on Drying | <20.0% (variable) | [4] |

| Impurities (e.g., DONS, R-acid) | HPLC | Specified limits (e.g., <0.5%) | [11][17] |

Safety, Handling, and Storage

Schaeffer's salt sodium salt hydrate requires careful handling in a laboratory or industrial setting. The following information is synthesized from typical Safety Data Sheets (SDS).

Table 3: GHS Hazard Information

| Classification | Hazard Statement(s) | Precautionary Statement(s) | Source(s) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352 | [5][8] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280, P305+P351+P338 | [5][8] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271 | [5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator if dust generation is significant.[5]

-

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The material can be light-sensitive.[4]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

Schaeffer's salt sodium salt hydrate (CAS 135-76-2) is a foundational chemical intermediate whose utility is defined by its specific molecular structure. Its synthesis via the temperature-controlled sulfonation of 2-naphthol is a classic example of thermodynamic process control in organic chemistry. While its primary application remains in the creation of a vast array of azo dyes, the purity of the material is non-negotiable for achieving desired outcomes in color and performance. Strict adherence to established analytical quality control methods and safety protocols is essential for the effective and safe utilization of this versatile compound.

References

-

Synthesis of 2-naphthol-6-sulfonic acid. PrepChem.com.

-

CAS 135-76-2: Sodium 6-hydroxy-2-naphthalenesulfonate. CymitQuimica.

-

Method for producing 2-naphthol-6-sulfonate. Google Patents (JPH0656758A).

-

Sodium 6-hydroxynaphthalene-2-sulfonate. ChemicalBook.

-

Synthesis routes of 2-Naphthol-6-sulfonic acid. Benchchem.

-

Sodium 6-hydroxynaphthalene-2-sulfonate | 135-76-2. Ambeed.com.

-

Sodium 2-Naphthol-6-sulfonate 135-76-2. Tokyo Chemical Industry Co., Ltd.

-

6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate technical grade. Sigma-Aldrich.

-

SodiuM 2-Naphthol-6-sulfonate Hydrate. PubChem, National Center for Biotechnology Information.

-

6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate | CAS 135-76-2. Santa Cruz Biotechnology.

-

High Performance Liquid Chromatographic Determination of...Schaeffer's Salt...in FD&C Yellow No. 6: Collaborative Study. Journal of AOAC INTERNATIONAL, Oxford Academic.

-

6,6′-Oxybis(2-Naphthalenesulfonic Acid) in Schaeffer's Salt. Journal of Association of Official Analytical Chemists, Oxford Academic.

-

Method for preparing 2-naphtholsulfoacids. Google Patents (RU2212402C1).

-

Sodium 2-Naphthol-6-sulfonate | 135-76-2. TCI Chemicals.

-

Sodium 2-Naphthol-6-sulfonate Hydrate 97.0+%. Fisher Scientific.

-

Sodium 2-Naphthol-6-sulfonate. CymitQuimica.

-

Purity of Schaeffer's Salt. Journal of AOAC INTERNATIONAL, Oxford Academic.

-

2-Naphthol-6-sulfonic acid sodium. PubChem, National Center for Biotechnology Information.

-

2-Naphthol-6-sulfonic Acid. The Merck Index.

-

SAFETY DATA SHEET - Schaeffer Oil. Schaeffer Oil.

-

2-Naphthol Synthesis from Naphthalene. YouTube.

-

METHODS FOR SALT ANALYSIS. The Salt Industry Center of Japan.

-

Schaeffer salt purification. Google Patents (US3994963A).

-

SAFETY DATA SHEET - Schaeffer Oil. Schaeffer Oil.

-

Textile & Dyeing salt. Odoo.

-

Schaeffer's Acid( Na Salt). Dye Intermediates Manufacturer in India.

-

2-Naphthol-6-sulfonic acid. PubChem, National Center for Biotechnology Information.

-

6-Hydroxynaphthalene-2-sulphonic acid. ChemicalBook.

-

Function of Salt in Textile Dyeing Process. Textile Learner.

-

Effect and Role of Salt in Cellulosic Fabric Dyeing. Austin Publishing Group.

-

Significance of sodium sulphate in textile dyeing. Textile Today.

-

Application of Different Inorganic Salts as Exhausting Agent for Dyeing of Cotton Knitted Fabric with Reactive Dye. Global Journals.

Sources

- 1. prepchem.com [prepchem.com]

- 2. CAS 135-76-2: Sodium 6-hydroxy-2-naphthalenesulfonate [cymitquimica.com]

- 3. Sodium 6-hydroxynaphthalene-2-sulfonate | 135-76-2 [chemicalbook.com]

- 4. Sodium 2-Naphthol-6-sulfonate | 135-76-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. Sodium 2-Naphthol-6-sulfonate Hydrate 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. Sodium 2-Naphthol-6-sulfonate | CymitQuimica [cymitquimica.com]

- 8. 2-Naphthol-6-sulfonic acid sodium | C10H7NaO4S | CID 23667648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Naphthol-6-sulfonic Acid [drugfuture.com]

- 10. Synthesis routes of 2-Naphthol-6-sulfonic acid [benchchem.com]

- 11. US3994963A - Schaeffer salt purification - Google Patents [patents.google.com]

- 12. academic.oup.com [academic.oup.com]

- 13. textilelearner.net [textilelearner.net]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

- 15. Significance of sodium sulphate in textile dyeing [textiletoday.com.bd]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

Technical Guide: Solubility Profile & Physicochemical Characterization of Sodium 6-Hydroxy-2-naphthalenesulfonate

[1]

Executive Summary

Sodium 6-hydroxy-2-naphthalenesulfonate (CAS 135-76-2), commonly known as the sodium salt of Schaeffer’s Acid, is a critical intermediate in the synthesis of azo dyes (e.g., FD&C Red No.[1] 40) and synthetic food colorants. Its utility in drug development and industrial organic synthesis relies heavily on its solubility differential in aqueous versus organic media.

This guide provides a definitive solubility landscape, distinguishing between "freely soluble" misconceptions and thermodynamic reality. It establishes a self-validating protocol for solubility determination and outlines a purification strategy leveraging the common-ion effect.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before addressing solubility, the solid-state properties must be defined to ensure the integrity of the starting material.[1]

| Property | Data |

| IUPAC Name | Sodium 6-hydroxynaphthalene-2-sulfonate |

| Common Name | Schaeffer's Salt (Sodium) |

| CAS Number | 135-76-2 |

| Molecular Formula | C₁₀H₇NaO₄S |

| Molecular Weight | 246.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Acidity (pKa) | SO₃H: < 1 (Strongly acidic, fully dissociated)OH: ~9.0–9.3 (Weakly acidic naphtholic proton) |

| Hygroscopicity | Moderate; forms hydrates (typically monohydrate) |

Solubility Landscape

Aqueous Solubility Data

Contrary to some aggregated databases suggesting values as high as 1000 g/L, authoritative chemical engineering data indicates a more moderate solubility profile at ambient conditions.[1] This distinction is vital for process design, preventing supersaturation failures during scale-up.

Table 1: Solubility of Schaeffer’s Salt (Sodium) in Water

| Temperature (°C) | Solubility ( g/100 g Water) | Source Authority |

| 25°C | 6.29 | Perry's Chemical Engineers' Handbook [1] |

| 20°C (Ca Salt) | 4.76 | Comparative Reference [1] |

| 25°C (K Salt) | 3.46 | Comparative Reference [1] |

Note: The sodium salt exhibits higher solubility than its potassium and calcium counterparts, a trend typical for aromatic sulfonates due to the high hydration energy of the Na⁺ ion.[1]

Solvent Compatibility Matrix

The compound exhibits a stark polarity contrast, being soluble in water but practically insoluble in non-polar and polar aprotic organic solvents.

| Solvent | Solubility Status | Mechanistic Insight |

| Water | Soluble | Driven by ion-dipole interactions and hydration of the sulfonate group.[1] |

| Ethanol | Insoluble | High dielectric barrier; insufficient energy to overcome crystal lattice.[1] |

| Methanol | Slightly Soluble | Limited solubility due to lower polarity compared to water. |

| DMSO | Slightly Soluble | Soluble trace amounts due to polar aprotic nature, but not viable for bulk processing. |

| Ether/Hexane | Insoluble | Complete lack of interaction with the ionic sulfonate head. |

Thermodynamic Framework of Dissolution

To predict solubility at temperatures outside the reported 25°C data point, researchers should apply the modified Apelblat equation or the Van't Hoff equation .[1]

The dissolution process for sodium sulfonates is typically endothermic (

Thermodynamic Logic Diagram

The following diagram illustrates the variables required to model the solubility curve of Schaeffer's salt.

Caption: Thermodynamic factors governing the dissolution of Sodium 6-hydroxy-2-naphthalenesulfonate.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: To determine the precise solubility of Schaeffer's salt in a specific solvent system at a defined temperature.[1]

Principle: Saturation equilibrium followed by gravimetric analysis of the dried residue.

Reagents:

-

Schaeffer’s Salt (Sodium), purity >98%[2]

-

Milli-Q Water (18.2 MΩ[1]·cm)

-

0.22 µm Syringe Filter (Nylon or PVDF)[1]

Workflow:

-

Saturation: Add excess solid Schaeffer’s salt to 50 mL of water in a jacketed glass vessel set to 25.0°C ± 0.1°C.

-

Equilibration: Stir at 400 RPM for 24 hours. Validation Check: Stop stirring for 1 hour; ensure solid precipitate remains at the bottom (confirms saturation).

-

Sampling: Withdraw 5 mL of supernatant using a pre-warmed syringe.

-

Filtration: Immediately filter through a 0.22 µm filter into a pre-weighed weighing dish (

). -

Weighing (Wet): Weigh the dish + solution (

). -

Drying: Evaporate solvent in a vacuum oven at 105°C until constant weight is achieved (approx. 4-6 hours).

-

Weighing (Dry): Weigh the dish + residue (

).

Calculation:

Protocol B: Purification via "Salting Out"

Objective: To purify crude Schaeffer’s salt by exploiting the common-ion effect, removing isomers (e.g., 1-sulfonic acid derivatives) and organic impurities.[1]

Mechanism: Adding NaCl increases the concentration of Na⁺ ions.[1] According to the solubility product principle (

Caption: Salting-out purification workflow for Sodium 6-hydroxy-2-naphthalenesulfonate.[1]

Step-by-Step:

-

Dissolution: Dissolve crude material in minimum hot water (85°C).

-

Salting Out: Slowly add saturated NaCl solution (brine) or solid NaCl to the hot solution until slight turbidity is observed.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-5°C. The high Na⁺ concentration suppresses the solubility of the sulfonate, forcing it out of solution while impurities remain dissolved.[1]

-

Isolation: Filter the crystals.

-

Wash: Wash the filter cake with ice-cold 10% NaCl solution . Critical: Do not wash with pure water, as the product will redissolve.[1]

-

Desalting (Optional): If salt-free product is required, recrystallize once from aqueous ethanol (if solubility permits) or pure water with significant yield loss.[1]

References

-

Perry, R. H., & Green, D. W. (2008).[1] Perry's Chemical Engineers' Handbook (8th ed.).[3] McGraw-Hill Education.[1] (Section 2: Physical and Chemical Data, Table 2-120).[1]

-

FAO/WHO Expert Committee on Food Additives. (2016). Safety evaluation of certain food additives. (Monograph on Allura Red AC and related sulfonated intermediates). [1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 23667648, 2-Naphthalenesulfonic acid, 6-hydroxy-, sodium salt.[1] [1]

-

LookChem. (2023).[1] Sodium 6-hydroxynaphthalene-2-sulfonate Product Data.

Excited-State Proton Transfer (ESPT) in 2-Naphthol-6-Sulfonate

Mechanisms, Kinetics, and Bio-Probing Applications[1]

Executive Summary

This technical guide provides a comprehensive analysis of the excited-state proton transfer (ESPT) dynamics of 2-naphthol-6-sulfonate (2N6S) .[1] Unlike its parent compound 2-naphthol, the presence of the sulfonate group at the 6-position significantly alters its solubility and interfacial behavior, making it a premier probe for aqueous micro-environments in biological systems.[1]

For researchers in drug development and physical chemistry, 2N6S serves as a "molecular stopwatch" for proton diffusion and a "hydration sensor" for protein pockets and lipid bilayer interfaces. This guide details the thermodynamic underpinnings (Förster cycle), kinetic modeling, and validated experimental protocols for utilizing 2N6S in high-precision assays.[1]

Part 1: The Physics of Photoacidity

1.1 The Phenomenon

Upon photon absorption, 2N6S undergoes a drastic redistribution of electronic charge. The transition from the ground state (

-

Ground State (

): ~9.1 (Weak acid, similar to phenol)[1] -

Excited State (

): ~1.7 (Super-photoacid, comparable to strong mineral acids)[1]

This

1.2 The Förster Cycle

The thermodynamic relationship between the ground and excited state acidities is described by the Förster cycle.[2] The massive increase in acidity arises because the energy gap between the deprotonated species (

Key Thermodynamic Equation:

Where

1.3 Mechanistic Pathway (Jablonski Diagram)

The following diagram illustrates the kinetic competition between radiative decay (fluorescence) and the proton transfer reaction.

Figure 1: Kinetic scheme of 2N6S photoacidity.[1] Excitation leads to ROH, which can either fluoresce (UV/Blue) or transfer a proton to water to form RO- (Green fluorescence).[1]

Part 2: Kinetics & Dynamics[1][3]

The ESPT reaction for 2N6S is not a simple unimolecular decay; it is a solvent-controlled process requiring a "water wire" or cluster to accept the proton.[1]

2.1 Kinetic Parameters

The time-evolution of the excited populations is described by coupled differential equations.[1]

| Parameter | Value (Approx.) | Significance |

| Rate of proton ejection to bulk water.[1] Slower than 2-naphthol due to the sulfonate group's stabilization.[1] | ||

| ~300 - 500 ps | Short lifetime in water due to rapid deprotonation.[1] | |

| ~8 - 9 ns | Long lifetime of the conjugate base, allowing for recombination studies.[1] | |

| Diffusion Controlled | Rate at which the ejected proton returns to the excited anion. |

2.2 Solvent Isotope Effect (SIE)

Replacing

Part 3: Experimental Protocols

3.1 Steady-State Fluorometry (Stern-Volmer Analysis)

Objective: Determine relative quantum yields and

Protocol:

-

Preparation: Prepare a

M stock solution of 2N6S in ultrapure water. -

pH Titration: Adjust pH from 1 to 11 using

and -

Measurement: Excitation at 320 nm. Record emission from 330 nm to 550 nm.[1]

-

Analysis: Plot the ratio of intensities

vs. pH. The inflection point represents the apparent

3.2 Time-Correlated Single Photon Counting (TCSPC)

Objective: Directly measure

Workflow Diagram:

Figure 2: TCSPC workflow for resolving ultrafast proton transfer kinetics.

Detailed Steps:

-

Sample: 2N6S (

) in buffer.[1] Critical: Solution must be degassed (Argon purge 20 min) to remove oxygen quenching. -

Excitation: Tunable Ti:Sapphire laser or LED diode at ~310-330 nm.[1]

-

Detection:

-

Fitting: Use the convolution integral:

Where

Part 4: Applications in Drug Development & Bio-Sensing[1]

For drug development professionals, 2N6S is not just a dye; it is a probe for hydration dynamics in formulation science.[1]

4.1 Probing "Interfacial Water" in Liposomes and Micelles

The ESPT rate is strictly dependent on the availability of water molecules to accept the proton.

-

Application: In Reverse Micelles (water-in-oil microemulsions) or Liposomal drug carriers, 2N6S localizes at the interface.[1]

-

Readout: If the water pool is "bound" or rigid (low activity), the ESPT rate (

) drops significantly. -

Utility: Assess the stability and hydration state of encapsulated biologics.

4.2 Protein Binding Sites (e.g., Albumin, Chitosan)

2N6S binds to cationic regions of proteins (like BSA or Chitosan scaffolds).[1]

-

Mechanism: When bound to a hydrophobic pocket, water is excluded.[1]

-

Signal: The green emission (RO-) vanishes, and blue emission (ROH) dominates because proton transfer is blocked.[1]

-

Assay: Titrate protein into 2N6S solution. An increase in Blue/Green ratio indicates binding to a hydrophobic site.[1] This is used to map drug binding sites that compete with the probe.

References

-

Agmon, N. (2005).[1] "Mechanism of Excited-State Proton Transfer: The Gemini Effect." Journal of Physical Chemistry A.

-

Huppert, D., et al. (1981).[1] "Excited-state proton transfer in 2-naphthol-6-sulfonate." Chemical Physics Letters.

-

Tolbert, L. M., & Solntsev, K. M. (2002).[1] "Excited-State Proton Transfer: From Constrained Systems to 'Super' Photoacids." Accounts of Chemical Research.

-

Pines, E., & Huppert, D. (1986).[1] "Geminate recombination in excited-state proton-transfer reactions." Journal of Chemical Physics.

-

Cohen, B., et al. (2002).[1] "Ultrafast Excited-State Proton Transfer of 2-Naphthol-6,8-disulfonate in Water." Journal of Physical Chemistry A.

Sources

Technical Guide: Fluorescence Quantum Yield of Sodium 2-Naphthol-6-Sulfonate

This technical guide details the fluorescence quantum yield and photophysics of sodium 2-naphthol-6-sulfonate (2N6S), a benchmark photoacid used in proton transfer kinetics and pH sensing.

Executive Summary

Sodium 2-naphthol-6-sulfonate (2N6S) is a water-soluble derivative of 2-naphthol and a classic "super" photoacid. Its utility in drug development and physical chemistry stems from its dramatic change in acidity upon photoexcitation. While the ground state (

This guide provides the authoritative quantum yield (

Part 1: Photophysical Mechanism & ESPT

The fluorescence of 2N6S is governed by the competition between radiative decay and the rapid proton transfer to the solvent (water). This process creates two distinct emitting species: the neutral form (

The Förster Cycle & Reaction Scheme

Upon excitation at ~320 nm, the neutral 2N6S molecule (

Key Reaction:

-

Acidic pH (< 2): Protonation dominates; emission is primarily from the neutral form (

, ~355 nm). -

Basic pH (> 10): The species exists as the anion in the ground state; emission is exclusively from the anion (

, ~420 nm). -

Neutral pH (~7): Although the ground state is neutral, the excited state is acidic (

). Therefore,

Mechanism Visualization

The following diagram illustrates the kinetic competition defining the quantum yield.

Figure 1: Kinetic scheme of Excited-State Proton Transfer (ESPT). The quantum yield is determined by the ratio of radiative decay (

Part 2: Quantitative Parameters

The quantum yield of 2N6S is not a single static number; it is strictly environmentally dependent. The table below consolidates field-validated values.

Table 1: Photophysical Properties of Sodium 2-Naphthol-6-Sulfonate

| Parameter | Condition / Solvent | Value | Notes |

| Ground State | Aqueous ( | 9.1 – 9.2 | Weak acid in |

| Excited State | Aqueous ( | 1.7 – 2.0 | Strong photoacid in |

| Non-aqueous (e.g., EtOH) | 0.20 ± 0.02 | No ESPT occurs; intrinsic yield. | |

| Aqueous (pH < 1) | ~0.18 | Quenched by rapid ESPT. | |

| Aqueous (pH > 10) | 0.40 – 0.50 | High yield; dominant blue emission. | |

| Emission Max ( | Neutral Form ( | 355 nm | UV region. |

| Emission Max ( | Anion Form ( | 420 – 430 nm | Visible Blue region. |

| Lifetime ( | Neutral (Non-aq) | ~9 – 11 ns | Long-lived without proton transfer. |

| Lifetime ( | Neutral (Aqueous) | ~0.3 – 0.5 ns | Short-lived due to fast ESPT. |

Critical Insight: In neutral water (pH 7), the measured quantum yield is a composite of the decaying

and the forming. For standardizing instruments, always use basic solution (0.01 M NaOH) to isolate the stable, high-yield anion species.

Part 3: Experimental Protocol (Self-Validating)

To measure the quantum yield of 2N6S accurately, you must use the Relative Method against a known standard.[1] This protocol minimizes errors from inner-filter effects and refractive index differences.

Standard Selection

-

Primary Standard: Quinine Sulfate in 0.1 M

( -

Alternative: 2-Aminopyridine in 0.1 M

( -

Why: These standards overlap spectrally with the excitation region of 2N6S (300–330 nm).

Step-by-Step Workflow

1. Sample Preparation

-

Stock Solution: Dissolve 2N6S in 0.01 M NaOH (to ensure 100% anion form).

-

Dilution Series: Prepare 5 dilutions with Absorbance (

) at excitation wavelength ( -

Validation Check:

must never exceed 0.1 to avoid inner-filter effects (re-absorption of emitted light).

2. Spectroscopic Measurement

-

Blanking: Record baseline with pure 0.01 M NaOH.

-

Acquisition: Measure fluorescence integrated area (

) for all 5 dilutions.- : 320 nm

-

Emission Scan: 330 nm – 600 nm.

-

Repeat: Perform identical steps for the Quinine Sulfate standard.

3. Calculation

Calculate the gradient (

Where:

- = 2N6S Sample[3][4][5]

- = Standard (Quinine Sulfate)[6]

-

= Refractive Index of solvent (Water = 1.333; 0.1 M

Measurement Logic Diagram

Figure 2: Self-validating workflow for quantum yield determination. The absorbance check (Yellow Diamond) is the critical failure point for most experiments.

Part 4: Applications & Troubleshooting

Why 2N6S Matters in Drug Development

-

Local pH Sensing: Because the emission ratio of the neutral (UV) and anionic (Blue) bands depends on the proton transfer rate, 2N6S acts as a molecular stopwatch for local pH in micro-environments (e.g., micellar drug carriers or protein binding pockets).

-

Solvation Dynamics: The ESPT rate is sensitive to solvent viscosity. Changes in the quantum yield of the neutral band indicate changes in the rigidity of the local environment.

Common Failure Modes

-

Oxygen Quenching: While 2N6S is relatively robust, dissolved oxygen can quench the long-lived triplet states (if intersystem crossing occurs). For precision physics, degas samples with Argon.

-

pH Drift: Ensure the buffer capacity is sufficient. A slight drop in pH (below 9) will introduce neutral species emission, skewing the "Anion QY" calculation.

-

Contamination: Commercial 2N6S often contains impurities (isomer 2-naphthol-7-sulfonate). Verify purity via HPLC or excitation excitation spectra overlap.

References

-

Abdel-Shafi, A. A. (2007).[7] Spectroscopic studies on the inclusion complex of 2-naphthol-6-sulfonate with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 732-738.[7]

- Huppert, D., & Agmon, N. (1987). Excited-state proton transfer in 2-naphthol-6-sulfonate. Journal of Physical Chemistry.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Standard reference for QY protocols and Förster cycles).

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

Sources

Technical Guide: Photoacid Properties of Naphthol Sulfonate Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of naphthol sulfonate derivatives, a class of water-soluble photoacids that exhibit a dramatic increase in acidity upon UV excitation. Unlike standard acids, these molecules undergo Excited-State Proton Transfer (ESPT) , shifting their

For researchers in drug development and physical chemistry, these derivatives serve two critical functions:

-

Ultrafast Proton Sources: They allow for the precise, light-triggered release of protons to study proton-coupled electron transfer (PCET) and local pH dynamics in biological systems.

-

Local Environment Probes: Their dual-emission characteristics (protonated vs. deprotonated forms) make them ratiometric sensors for local hydration and pH in liposomes and protein pockets.

Mechanistic Foundations: The Förster Cycle[1][2]

The photoacidity of naphthol sulfonates is governed by the redistribution of electronic charge upon excitation from the ground state (

The Electronic Shift

In the ground state, the hydroxyl (-OH) group acts as an electron donor. Upon excitation, charge transfer occurs from the oxygen atom to the aromatic naphthalene ring.[1] This depletion of electron density on the oxygen atom significantly weakens the O-H bond, facilitating rapid proton ejection.

This thermodynamic relationship is quantified by the Förster Cycle , which relates the ground-state acidity (

Visualization: The Thermodynamic Cycle

The following diagram illustrates the energy landscape driving the acidity shift.

Figure 1: The Förster Cycle. Excitation (Blue) leads to a species (Red) capable of ultrafast proton transfer (Dashed Red) before relaxing via fluorescence (Yellow).

Structure-Property Relationships[4]

The addition of sulfonate groups (

Comparative Data: 1-Naphthol vs. 2-Naphthol Derivatives

The position of the hydroxyl group relative to the sulfonate group dictates the magnitude of the

Table 1: Physicochemical Properties of Key Naphthol Sulfonates

| Compound | Abbr. | Ground State | Excited State | Emission Max (ROH) | Emission Max (RO-) |

| 1-Naphthol-4-sulfonate | 1N4S | 8.2 | ~0.5 | ~370 nm | ~450 nm |

| 2-Naphthol-6-sulfonate | 2N6S | 9.1 | ~1.7 | ~350 nm | ~420 nm |

| 1-Naphthol-3,6-disulfonate | 1N36S | 8.6 | < 0 (Super-photoacid) | ~380 nm | ~460 nm |

Note: Values are approximate and dependent on ionic strength and temperature [1, 2].

Causality of Sulfonate Placement

-

Electron Withdrawal: The sulfonate group is electron-withdrawing. When placed at positions conjugated with the hydroxyl group, it stabilizes the conjugate base (

), slightly lowering the ground state -

Solvation Shell: The sulfonate group creates a local hydration shell. In 2N6S, the distance between the -OH and

groups allows for independent solvation. In ortho-substituted derivatives, intramolecular hydrogen bonding can inhibit proton release.[2]

Experimental Characterization Protocols

To validate photoacid properties, one must measure both the steady-state equilibrium and the time-resolved kinetics.

Protocol A: Steady-State "Weller" Titration

This method determines the apparent

-

Preparation: Prepare 10 µM solutions of the naphthol sulfonate in buffers ranging from pH 1 to 11.

-

Absorbance Check: Measure UV-Vis absorbance to ensure the ground state concentration is constant (isosbestic points should be visible).

-

Excitation: Excite at the isosbestic point (typically ~310-330 nm) to excite both protonated and deprotonated forms equally.

-

Analysis: Plot the fluorescence intensity of the basic form (

) vs. pH. -

Calculation: The inflection point of the sigmoidal curve gives the apparent

. Note: This often differs from the kinetic

Protocol B: Time-Correlated Single Photon Counting (TCSPC)

This is the gold standard for determining the proton transfer rate constant (

-

System Setup: Use a pulsed laser diode (e.g., 295 nm or 375 nm) with <100 ps pulse width.

-

Detection: Set the emission monochromator to the

band (e.g., 450 nm for 1N4S). -

Data Acquisition: Collect the fluorescence decay curve.

-

Fitting: Fit the data to a bi-exponential decay function:

-

The rise time (negative amplitude component) corresponds to the proton transfer rate (

). -

The decay time corresponds to the lifetime of the conjugate base.

-

Experimental Workflow Diagram

Figure 2: Workflow for characterizing photoacid kinetics. QC via absorbance is critical to rule out ground-state aggregation.

Applications in Drug Development & Bio-Systems[6][7]

For the pharmaceutical scientist, naphthol sulfonates are not just model compounds; they are active tools for probing and manipulating biological environments.

Proton-Triggered Drug Release

Naphthol sulfonates can serve as triggers for pH-sensitive liposomes.

-

Mechanism: Upon UV irradiation, the photoacid releases protons, causing a rapid local pH drop (pH jump).

-

Application: This local acidity can destabilize pH-sensitive lipid bilayers (e.g., those containing DOPE/oleic acid), triggering the release of encapsulated cargo [3].

-

Advantage: This allows for spatial and temporal control of drug release, impossible with passive pH-responsive carriers.

Probing Interfacial Hydration

The proton transfer rate (

-

Chitosan Interactions: Research has shown that 2-naphthol-6-sulfonate (2N6S) can transfer protons directly to the glucosamine groups of chitosan polymers. The rate of this transfer reports on the "tightness" of the polymer-water interface [4].

-

Sensing Logic: If

decreases, it indicates a disruption in the hydrogen-bonding network or reduced water availability in the protein/polymer pocket.

References

-

Agmon, N. (2005). "Elementary Steps in Excited-State Proton Transfer." Journal of Physical Chemistry A, 109(1), 13-35. Link

-

Tolbert, L. M., & Solntsev, K. M. (2002). "Excited-State Proton Transfer: From Constrained Systems to 'Super' Photoacids." Accounts of Chemical Research, 35(1), 19-27. Link

-

Pines, E., et al. (2015). "Excited-State Proton Transfer of Weak Photoacids Adsorbed on Biomaterials: Proton Transfer to Glucosamine of Chitosan." The Journal of Physical Chemistry B, 119(6), 2243–2252. Link

-

Liao, Y. (2015). "Photoacid Generators (PAGs) and Their Applications." Organic Chemistry: Current Research, 4, 1-6. Link

Sources

Isomeric Divergence in Naphtholsulfonic Acids: A Comparative Technical Analysis of Schaeffer’s Salt and R-Salt

Executive Summary

In the high-precision field of azo dye synthesis and pharmaceutical intermediates, the differentiation between Schaeffer’s Salt (sodium 2-naphthol-6-sulfonate) and R-Salt (disodium 2-naphthol-3,6-disulfonate) is a critical quality attribute. While both originate from the sulfonation of 2-naphthol, their divergence is dictated by thermodynamic control versus kinetic control. This guide analyzes the structural, synthetic, and analytical distinctions between these isomers, providing actionable protocols for their separation and characterization.

Part 1: Structural & Chemical Identity

The fundamental difference lies in the degree and position of sulfonation on the naphthalene ring. This structural variation dictates their solubility, coupling kinetics with diazonium salts, and the ultimate colorimetric properties of the derived dyes.

| Feature | Schaeffer's Salt | R-Salt |

| IUPAC Name | Sodium 2-hydroxynaphthalene-6-sulfonate | Disodium 3-hydroxy-2,7-naphthalenedisulfonate* |

| Common Designation | 2-Naphthol-6-sulfonic acid Na salt | 2-Naphthol-3,6-disulfonic acid Na salt |

| Formula | C₁₀H₇NaO₄S | C₁₀H₆Na₂O₇S₂ |

| Molecular Weight | 246.22 g/mol | 348.26 g/mol |

| Solubility (Water) | Moderate (increases w/ temp) | High (due to dual ionic groups) |

| Coupling Position | Position 1 (Ortho to -OH) | Position 1 (Ortho to -OH) |

| Steric Environment | Open (Rapid coupling) | Hindered (3-SO₃H is ortho to -OH) |

*Note: Numbering conventions can vary; industrially, the 2-naphthol hydroxyl is often fixed at position 2, making R-salt the 3,6-disulfonate.

Structural Visualization

The following diagram contrasts the monosulfonated Schaeffer's structure with the disulfonated R-salt, highlighting the steric crowding in R-salt that influences its reactivity.

Caption: Reaction progression from 2-Naphthol to Schaeffer's Salt and subsequently to R-Salt.

Part 2: Synthetic Pathways & Thermodynamic Control

The synthesis of these salts is a classic example of kinetic vs. thermodynamic control in electrophilic aromatic substitution.

The Mechanism of Divergence

Sulfonation is reversible. The initial attack of SO₃ occurs at the electron-rich position 1 (Kinetic Product: 2-naphthol-1-sulfonic acid). However, this isomer is sterically strained and unstable.

-

Schaeffer's Salt Formation: Heating the reaction mixture causes desulfonation at position 1 and re-sulfonation at position 6, the thermodynamically stable position.

-

R-Salt Formation: To introduce a second sulfonic acid group, harsher conditions (oleum, higher temperature) are required. The second group enters position 3 (ortho to the hydroxyl) or position 8 (forming G-salt), depending on specific acid concentration and temperature. R-salt (3,[1][2]6) is generally the high-temperature, thermodynamic disulfonate compared to G-salt (6,8).

Synthetic Workflow Diagram

This workflow illustrates the critical temperature checkpoints required to isolate the specific isomer.

Caption: Temperature-dependent synthesis pathways differentiating Schaeffer's, R-, and G-Salts.

Part 3: Analytical Differentiation

Distinguishing these isomers in a mixture requires techniques that detect the specific substitution pattern on the naphthalene ring.

1H-NMR Spectroscopy (The Definitive Method)

NMR provides the most conclusive structural proof.

-

Schaeffer's Salt: Protons at positions 3 and 4 are vicinal. You will observe a characteristic doublet for H3 and H4 with a coupling constant (

Hz). -

R-Salt: The sulfonic acid group at position 3 replaces the proton. Consequently, H4 appears as a singlet (or a singlet with weak meta-coupling) because there is no vicinal neighbor at H3. This loss of the H3-H4 coupling system is diagnostic.

HPLC Characterization

-

Column: C18 Reverse Phase.

-

Mobile Phase: Ion-pairing reagent (e.g., Tetrabutylammonium bromide) is often required due to the high polarity of the sulfonic groups.

-

Elution Order: R-salt (Disulfonated) is more polar and typically elutes faster than Schaeffer's salt (Monosulfonated) in standard reverse-phase conditions, though ion-pairing can invert this depending on the organic modifier concentration.

Diazo Coupling Rate

-

Schaeffer's Salt: Couples rapidly. Used for standard orange/yellow dyes.

-

R-Salt: Couples more slowly. The sulfonic group at position 3 (ortho to the -OH) exerts steric hindrance and electron-withdrawing effects, deactivating the ring slightly toward electrophilic attack at position 1.

Part 4: Experimental Protocol: Purification of R-Salt

Objective: Isolate high-purity R-Salt from a mixture containing G-Salt and Schaeffer's impurities.

Principle: The Aniline Salt Method is the industry standard for high-purity separation. The aniline salt of R-acid is significantly less soluble than that of G-acid or Schaeffer's acid.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude sulfonation mass (containing R, G, and Schaeffer's acids) in hot water (approx. 80°C).

-

Aniline Addition: Add aniline (1.0 - 1.2 molar equivalents relative to estimated R-acid content) to the hot solution.

-

Precipitation: Cool the solution slowly to 20-25°C. The Aniline-R-Salt (Trisodium monoaniline salt of 2-naphthol-3,6-disulfonic acid) will precipitate selectively.

-

Note: The aniline salts of G-acid and Schaeffer's acid remain in the mother liquor.

-

-

Filtration: Filter the precipitate and wash with cold water to remove surface impurities.

-

Reconversion: Resuspend the filter cake in water. Add Sodium Hydroxide (NaOH) until pH > 9. This liberates the aniline (oily layer) and reforms the sodium R-Salt.

-

Steam Distillation: Steam distill the mixture to remove the free aniline.

-

Crystallization: Concentrate the remaining aqueous solution and cool to crystallize pure R-Salt.

References

- Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.

-

PubChem. (n.d.). 2-Naphthol-6-sulfonic acid (Schaeffer's Acid).[3][2][4] National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxynaphthalene-2,7-disulfonic acid (R-Acid). National Library of Medicine. Retrieved from [Link]

- Booth, G. (2000). Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

Feldman, M. L., et al. (1975).[1] Process for isolating R-salt and intermediate product. U.S. Patent 3,875,216. Retrieved from

Sources

- 1. US3875216A - Process for isolating R-salt and intermediate product - Google Patents [patents.google.com]

- 2. US3875216A - Process for isolating R-salt and intermediate product - Google Patents [patents.google.com]

- 3. shivnathindustries.com [shivnathindustries.com]

- 4. US3994963A - Schaeffer salt purification - Google Patents [patents.google.com]

Methodological & Application

Application Note: Probing Protein Hydration and Binding Sites with Sodium 2-naphthol-6-sulfonate (2N6S)

This Application Note is designed for researchers utilizing Sodium 2-naphthol-6-sulfonate (2N6S), also known as Schaeffer’s Salt, as a sensitive fluorescent probe for protein binding studies. Unlike conventional hydrophobic probes (e.g., ANS, TNS) that rely solely on polarity-induced intensity changes, 2N6S functions as a photoacid , offering a unique ratiometric readout based on Excited-State Proton Transfer (ESPT).

Executive Summary

Sodium 2-naphthol-6-sulfonate (2N6S) is a water-soluble naphthalene derivative that exhibits Excited-State Proton Transfer (ESPT) . In the ground state (

This property makes 2N6S an exceptional probe for local hydration dynamics within protein binding sites.

-

In Bulk Water: Fast proton transfer occurs; emission is dominated by the Anion form (~430 nm).

-

In Hydrophobic Pockets: Water is excluded or structured, inhibiting proton transfer; emission shifts to the Neutral form (~360 nm).

This guide details the protocol for using 2N6S to characterize protein binding sites (e.g., BSA/HSA) via steady-state fluorescence titration.

Scientific Mechanism: The ESPT Switch

The utility of 2N6S lies in its dual-emission behavior regulated by the local solvent environment.

Mechanism of Action[1][2]

-

Excitation: The protonated probe (ROH) absorbs UV light (~320–330 nm).

-

Proton Transfer: In the excited state, the

drops drastically. If a proton acceptor (water or basic residue) is available and accessible, the proton is ejected. -

Emission:

-

ROH (Neutral):* Emits if proton transfer is blocked (Hydrophobic/Dry environment).

-

RO- * (Anion): Emits if proton transfer occurs (Hydrophilic/Wet environment).

-

Pathway Diagram

The following diagram illustrates the kinetic competition between emission and proton transfer.

Caption: The ESPT cycle of 2N6S. Protein binding modulates the "ESPT" pathway (yellow dashed line), altering the ratio of Neutral (Red) to Anion (Green) emission.

Materials & Reagents

| Reagent | Specification | Purpose |

| Sodium 2-naphthol-6-sulfonate | >98% Purity (Schaeffer's Salt) | Fluorescent Probe |

| Protein Stock | e.g., BSA (Bovine Serum Albumin), lyophilized | Target Analyte |

| Buffer | 10 mM Phosphate or Tris-HCl, pH 7.0 | Solvent Matrix |

| Water | Ultrapure (Type I, 18.2 MΩ) | Critical for background ESPT |

| Quartz Cuvette | 1 cm path length, 4-sided clear | Fluorescence Measurement |

Critical Note on Buffers: High concentrations of buffer ions (e.g., Acetate, Phosphate) can act as proton acceptors, artificially enhancing the ESPT rate. Keep buffer concentration low (10–20 mM) to ensure "water" is the primary acceptor.

Experimental Protocol

Phase 1: Stock Preparation

-

Probe Stock (1 mM): Dissolve 2N6S in ultrapure water. Wrap in foil (light sensitive).

-

Stability:[1] Stable for 1 week at 4°C.

-

-

Protein Stock (100 µM): Dissolve protein in the chosen buffer. Determine precise concentration using

(Extinction coefficient for BSA

Phase 2: Spectral Characterization (Baseline)

Before titration, confirm the emission bands of the probe in your buffer.

-

Dilute Probe Stock to 10 µM in Buffer (pH 7.0).

-

Settings:

-

Excitation: 320 nm (or 330 nm).[2]

-

Emission Scan: 340 nm – 500 nm .

-

Slit Widths: 5 nm (Ex) / 5 nm (Em).

-

-

Expectation: At pH 7 in water, you should see a dominant peak at ~430 nm (Anion emission) and negligible emission at 360 nm.

Phase 3: Protein Titration

-

Prepare a 2 mL sample of 10 µM 2N6S in the quartz cuvette.

-

Measure the initial fluorescence spectrum (

). -

Titrate Protein: Add small aliquots (e.g., 2–5 µL) of the 100 µM Protein Stock .

-

Tip: Keep total volume change <5% to minimize dilution errors, or apply correction:

.

-

-

Mix gently (pipette up/down) and incubate for 1 minute.

-

Record spectrum after each addition until saturation (intensity changes plateau).

Phase 4: Experimental Workflow Diagram

Caption: Step-by-step workflow for 2N6S protein binding titration.

Data Analysis & Interpretation

Qualitative Analysis (Spectral Shift)

Observe the spectral evolution.

-

Scenario A (Hydrophobic Binding): As protein concentration increases, the 430 nm peak decreases and a new peak at ~360 nm appears (or the shoulder rises). This indicates the probe is entering a "dry" pocket where ESPT is inhibited.

-

Scenario B (Electrostatic/Surface Binding): Intensity of the 430 nm peak increases (quantum yield enhancement) without a significant blue shift. This suggests binding to a rigid but hydrated region.

Quantitative Analysis (Binding Constants)

Extract the binding constant (

Equation:

Where:

- : Initial fluorescence intensity.

-

: Change in intensity (

- : Concentration of quencher/binder (Protein).

- : Binding constant.

- : Fraction of accessible fluorophore.

Steps:

-

Plot

(y-axis) vs. -

Intercept =

. -

Slope =

. -

Calculate

.

References

-

Agmon, N. (2005). "Elementary Steps in Excited-State Proton Transfer." The Journal of Physical Chemistry A.

-

Cohen, B., & Huppert, D. (2002). "Excited-State Proton Transfer in Chitosan-Derived Films." The Journal of Physical Chemistry A. (Demonstrates 2N6S ESPT sensitivity).

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text for solvent relaxation and probe mechanisms).

-

Cayman Chemical . "2-p-Toluidinylnaphthylene-6-sulfonate (TNS) Product Information." (Comparative reference for naphthalene sulfonate probes).

-

OMLC . "Naphthalene Absorption and Fluorescence Spectra." (Spectral reference for naphthalene derivatives).

Sources

Application Note: Selective Synthesis of 2-Naphthol-6-Sulfonyl Chloride from Schaeffer’s Salt

Scientific Context & Strategic Utility

Schaeffer’s salt (Sodium 6-hydroxynaphthalene-2-sulfonate, CAS: 135-76-2) is a highly versatile building block extensively used in the synthesis of azo dyes (such as FD&C Red No. 40 and Sunset Yellow) and pharmaceutical sulfonamides[1]. In advanced organic synthesis—particularly in the development of low-cytotoxicity polymer dyes and targeted drug delivery systems—the stable sulfonate group must be converted into a highly reactive electrophile: a sulfonyl chloride[2].

Achieving this transformation presents a distinct chemoselectivity challenge. Schaeffer's salt contains an unprotected phenolic hydroxyl (-OH) group at the 2-position. Using harsh chlorinating agents (like PCl₅) or excessive heat can lead to unwanted chlorination of the naphthol ring or the formation of sulfite esters. This application note details a field-proven, highly selective protocol utilizing Thionyl Chloride (

Mechanistic Insights: The Vilsmeier-Haack Activation

Direct reaction between a sodium sulfonate salt and

Causality of the Reagent System:

-

Catalyst Formation: DMF reacts rapidly with

to generate the Vilsmeier-Haack (VH) reagent (chloromethylene-N,N-dimethyliminium chloride), a highly electrophilic species[3]. -

Chemoselective Attack: The sulfonate oxygen nucleophilically attacks the VH intermediate. This forms an activated sulfonate ester that rapidly collapses, displacing the chloride ion and releasing the catalyst (DMF) alongside the desired sulfonyl chloride.

-

Solvent Selection: 1,2-Dichloroethane (DCE) is selected as the solvent because its boiling point (83 °C) perfectly accommodates the optimal reaction temperature of 60 °C. This prevents the violent reflux and solvent loss associated with lower-boiling solvents like dichloromethane, ensuring a stable thermal profile[2].

Figure 1: Mechanistic pathway of DMF-catalyzed chlorosulfonylation of Schaeffer's salt.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system . Each phase includes specific physical observations and analytical checkpoints to verify success before proceeding[3],[2].

Figure 2: Step-by-step workflow for the synthesis of 2-naphthol-6-sulfonyl chloride.

Phase 1: Substrate Purification

Commercial Schaeffer's salt often contains residual inorganic salts (e.g., sodium sulfate) from upstream manufacturing. These impurities will consume

-

Dissolve 20.0 g of crude Schaeffer's salt in 200 mL of distilled water.

-

Concentrate the solution using a rotary evaporator until precipitation begins.

-

Filter the resulting slurry and wash the filter cake thoroughly with anhydrous ethanol to remove highly soluble organic impurities.

-

Dry the purified sodium 2-naphthol-6-sulfonate in a vacuum oven at 60 °C to constant weight.

Phase 2: Chlorosulfonylation Reaction

-

In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, disperse 4.92 g (20 mmol) of the purified Schaeffer's salt in 50 mL of anhydrous 1,2-dichloroethane (DCE)[2].

-

Add 2.0 mL of N,N-dimethylformamide (DMF). Observation: The mixture will remain a heterogeneous suspension.

-

Critical Step: Place the flask in a room-temperature water bath. Dropwise, add 5.0 mL of

over 10 minutes. Causality: Dropwise addition controls the exothermic formation of the VH complex and regulates the evolution of -

Stir the mixture magnetically for 30 minutes at room temperature to allow complete activation of the catalyst.

-

Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours. Validation Check: The cessation of continuous gas evolution indicates the reaction has reached completion.

Phase 3: Isolation and Workup

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove any unreacted inorganic salts.

-

Wash the organic filtrate with ice-cold distilled water (2 × 25 mL). Causality: Ice water rapidly quenches and hydrolyzes unreacted

and the VH complex into water-soluble byproducts, while the low temperature prevents the hydrolysis of the newly formed, moisture-sensitive sulfonyl chloride back into sulfonic acid. -

Separate the organic DCE layer, dry over anhydrous

, and evaporate the solvent under reduced pressure. -

Dry the resulting solid filter cake to obtain pure 2-naphthol-6-sulfonyl chloride[3].

Phase 4: Quality Control & Analytical Validation

Do not proceed to downstream coupling (e.g., sulfonamide formation) without validating the structural integrity of the product[2].

-

FT-IR Spectroscopy: Confirm the disappearance of the broad sulfonate salt bands and verify the appearance of sharp, characteristic

stretching vibration peaks at 1313 cm⁻¹ (asymmetric) and 1125 cm⁻¹ (symmetric)[3]. -

¹H-NMR (400 MHz, DMSO-d6): Validate the aromatic proton shifts. Expected peaks:

8.02 (s, 1H), 7.80 (d, J = 8.6 Hz, 1H), 7.61 (s, 2H), 7.14–7.08 (m, 2H)[2].

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric ratios and exact reagent roles required for a standard 20 mmol scale synthesis:

| Reagent / Material | Role | Amount | Equivalents | Strategic Notes |

| Schaeffer's Salt (Purified) | Substrate | 4.92 g (20 mmol) | 1.0 eq | Must be pre-purified to remove inorganic salts[2]. |

| 1,2-Dichloroethane (DCE) | Solvent | 50 mL | N/A | Polar aprotic; ideal boiling point (83 °C) for 60 °C heating. |

| N,N-Dimethylformamide (DMF) | Catalyst | 2.0 mL (~26 mmol) | ~1.3 eq | Forms the active Vilsmeier-Haack intermediate[3]. |

| Thionyl Chloride ( | Chlorinating Agent | 5.0 mL (~68 mmol) | ~3.4 eq | Added dropwise to safely control |

References

-

A Novel Preparation Method of Two Polymer Dyes with Low Cytotoxicity Lv, D., Zhang, M., Cui, J., Li, W., & Zhu, G. (2017). Materials, 10(3), 219. URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Azo Coupling with Sodium 2-Naphthol-6-Sulfonate

Welcome to the technical support center for optimizing azo coupling reactions involving sodium 2-naphthol-6-sulfonate (Schaeffer's salt). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this electrophilic aromatic substitution reaction. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for azo coupling with sodium 2-naphthol-6-sulfonate, and why is it so critical?

A1: The optimal pH for coupling a diazonium salt with sodium 2-naphthol-6-sulfonate is in the mildly alkaline range, typically between 9 and 10.[1][2] This pH is a critical parameter that governs a delicate balance between activating the coupling component and maintaining the stability of the diazonium salt.

-

Activation of the Naphthol: In an alkaline medium, the hydroxyl group of the 2-naphthol moiety is deprotonated to form the much more nucleophilic naphthoxide ion.[1][3] This significantly increases the electron density of the aromatic ring system, making it more susceptible to attack by the weakly electrophilic diazonium ion.[1][4]

-

Stability of the Diazonium Salt: While alkaline conditions favor the coupling partner, a pH that is too high (pH > 10) can be detrimental. Under strongly alkaline conditions, the diazonium salt can react with hydroxide ions to form an unreactive diazohydroxide or diazotate ion, which will not participate in the coupling reaction, thereby reducing your yield.[5]

Conversely, acidic conditions are unfavorable for this specific coupling. A low pH would suppress the dissociation of the naphthol into its more reactive naphthoxide form.[2] Furthermore, while diazonium salts are prepared in acidic solution and are more stable at a lower pH, the coupling reaction itself proceeds very slowly or not at all in an acidic environment.[2][6]

Q2: My azo dye yield is consistently low. What are the most likely causes?

A2: Low yield is a frequent issue that can almost always be traced back to one of three key areas: temperature control, pH management, or the integrity of your diazonium salt.[7]

-

Diazonium Salt Decomposition: The diazonium salt intermediate is thermally unstable and will readily decompose at temperatures above 5-10 °C.[1][7][8] This decomposition, often observed as gas (N₂) evolution, is a primary cause of reduced yield.[1] It is imperative to maintain a temperature of 0-5 °C throughout the diazotization (diazonium salt formation) and the coupling steps.[7][9]

-

Incorrect pH During Coupling: As detailed in Q1, if the pH of the coupling mixture is not within the optimal 9-10 range, the reaction will be inefficient. If the pH is too low, the 2-naphthol is not sufficiently activated. If it's too high, the diazonium salt is destroyed.[2][5]

-

Purity and Stoichiometry of Reagents: Ensure you are using high-purity starting materials. Impurities can lead to side reactions.[7][10] Critically, the diazonium salt solution should be used immediately after its preparation, as it is unstable and decomposes over time, even when kept cold.[8][11] Also, verify the molar ratios of your reactants; an insufficient amount of sodium nitrite will lead to incomplete diazotization.[7][10]

Q3: The color of my final product is off, or I've obtained a mixture of colors. What's happening?

A3: An unexpected color is typically due to side reactions or the pH of the final product solution.

-

Side Products: Unwanted side reactions can generate colored impurities. For instance, if the temperature was not adequately controlled, the diazonium salt may have decomposed to form a phenol, which can then undergo its own coupling reactions.[1][2]

-

pH-Indicating Properties: Many azo dyes are pH indicators, meaning their color is dependent on the pH of the solution.[10] The protonation state of the azo group and the hydroxyl group can alter the electronic structure of the molecule, thus changing its absorption spectrum. Ensure you are assessing the color at a consistent and neutral pH.

-

Positional Isomers: While the coupling of the diazonium ion with 2-naphthol preferentially occurs at the C1 (alpha) position, variations in reaction conditions could potentially lead to small amounts of other isomers, which would affect the overall color.[12] The attack at the C1 position is favored because it allows for the formation of a resonance structure where the aromaticity of the second ring is preserved.[12]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the azo coupling with sodium 2-naphthol-6-sulfonate.

| Problem | Potential Cause | Recommended Solution |

| No or very little precipitate (azo dye) forms. | 1. Decomposition of Diazonium Salt: Temperature exceeded 5-10 °C during diazotization or coupling.[1] 2. Incorrect pH: The coupling medium is too acidic (pH < 8). 3. Diazonium Salt Not Formed: Insufficient acid or sodium nitrite during diazotization. | 1. Maintain strict temperature control (0-5 °C) using an ice-salt bath. Use a pre-cooled sodium nitrite solution.[7][9] 2. Slowly add a dilute base (e.g., 10% NaOH or Na₂CO₃ solution) to the coupling mixture while monitoring with a pH meter to reach and maintain pH 9-10.[9] 3. Ensure the initial amine solution is strongly acidic. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper.[7] |

| The reaction mixture turns dark brown/black with gas bubbles. | Extensive Decomposition of Diazonium Salt: This is a clear sign of the diazonium salt hydrolyzing to form phenols and releasing nitrogen gas due to excessive temperature.[1] | Immediately discard the reaction and restart, paying meticulous attention to maintaining the temperature at 0-5 °C throughout the entire process. Ensure the ice bath is well-maintained. |

| The final product is difficult to filter or is oily. | 1. Impure Product: Presence of byproducts, often from diazonium salt decomposition.[1] 2. Incorrect Salting Out: Insufficient electrolyte to precipitate the sulfonated dye. | 1. Review the reaction conditions, especially temperature and pH control, to minimize side reactions. 2. After the coupling is complete, add sodium chloride (salting out) to the reaction mixture to decrease the solubility of the sulfonated azo dye and promote precipitation. |

| The color of the dye is inconsistent between batches. | 1. pH Variation: The pH of the coupling reaction was not precisely controlled. 2. Micromixing Issues: Localized high concentrations of reactants due to inefficient stirring or rapid addition can lead to side reactions.[13] 3. Final pH: The pH at which the final product is isolated and observed is not consistent.[10] | 1. Use a calibrated pH meter and maintain the optimal pH range (9-10) throughout the coupling. 2. Ensure vigorous and efficient stirring. Add the diazonium salt solution slowly and dropwise to the naphthol solution.[7][10] 3. Standardize the purification process, ensuring the final product is washed and dried at a consistent pH. |

Visualizing the Process

To better understand the critical relationship between pH and the reactive species, the following diagrams illustrate the key chemical principles.

Caption: Mechanism of Azo Coupling.

The diagram above illustrates that the reaction proceeds efficiently when the 2-naphthol is converted to its highly reactive naphthoxide form under alkaline conditions (pH 9-10), which then readily undergoes electrophilic attack by the diazonium ion.

Caption: Experimental Workflow for pH Optimization.

This workflow diagram outlines the critical steps for a successful azo coupling reaction, emphasizing the simultaneous addition of the diazonium salt and adjustment of pH to maintain the optimal reaction environment.

Detailed Experimental Protocols

Protocol 1: Preparation of the Diazonium Salt Solution

(This protocol is generalized. Quantities should be calculated based on the specific aromatic amine being used.)

-

Dissolve the aromatic amine (1.0 eq) in a solution of dilute hydrochloric acid (approx. 3.0 eq) in a beaker. Use minimal water required for dissolution.

-

Cool the beaker in an ice-salt bath to bring the internal temperature to 0-5 °C. It is crucial to maintain this temperature.[7]

-

In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in a small amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution over 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring for another 10 minutes in the ice bath.

-

The resulting clear or slightly turbid solution is the diazonium salt. Use it immediately in the next step.[11]

Protocol 2: Azo Coupling with Sodium 2-Naphthol-6-Sulfonate

-

In a separate, larger beaker, dissolve sodium 2-naphthol-6-sulfonate (1.0 eq) in a dilute solution of sodium hydroxide (e.g., 10% NaOH) or sodium carbonate.[9][14] The solution should be alkaline.

-

Cool this solution to 0-5 °C in an ice-salt bath.

-

Place a calibrated pH probe in the naphthol solution.

-

With vigorous stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 1) slowly, drop by drop, to the naphthol solution.

-

Simultaneously, add a dilute solution of sodium hydroxide or sodium carbonate as needed to maintain the pH of the reaction mixture between 9 and 10.[9]

-

A colored precipitate of the azo dye should form immediately.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

The product can then be isolated by vacuum filtration. Washing with a saturated sodium chloride solution may improve recovery ("salting out").

-

Wash the filtered product with cold water to remove excess salts and dry appropriately.

References

-

Brainly. (2023, September 4). Discuss the role of pH in the coupling reaction of diazonium salts, with an explanation. Retrieved from Brainly.in. [Link]

-

Scribd. Mechanism of Diazo Coupling Reactions. Retrieved from Scribd. [Link]

-

Organic Chemistry Portal. Azo Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Retrieved from Chemistry LibreTexts. [Link]

-

Bourne, J. R., et al. (1992). Mechanism of Azo Coupling Reactions XXXIII. pH-dependence and micromixing effects on the product distribution of couplings with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. Helvetica Chimica Acta.[Link]

-

Canadian Science Publishing. (n.d.). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry.[Link]

-

The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from The Chinese University of Hong Kong. [https://www.chem.cuhk.edu.hk/ssc/s5/ Expt%208%20-%20Azo%20Dye.pdf]([Link] Expt%208%20-%20Azo%20Dye.pdf)

-

ResearchGate. (2016, August 24). Coupling with diazonium salt? Retrieved from ResearchGate. [Link]

-

BYJU'S. Diazonium Salts Preparation. Retrieved from BYJU'S. [Link]

-

SlideShare. (2021, September 15). Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. Retrieved from SlideShare. [Link]

-

Chemistry Stack Exchange. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from Chemistry Stack Exchange. [Link]

-

Aakash Institute. Diazonium salt - Physical and Chemical Properties. Retrieved from Aakash Institute. [Link]

-

Chemguide. (2016, April). some reactions of diazonium ions. Retrieved from Chemguide. [Link]

-

Filo. (2025, November 30). Reaction mechanims of diazonium ion with beta naphthol. Retrieved from Filo. [Link]

-

Chemistry Stack Exchange. (2019, May 12). Why does Azo coupling of β-naphthol takes place at alpha position and not at gamma position. Retrieved from Chemistry Stack Exchange. [Link]

-

University of New Brunswick. The Synthesis of Azo Dyes. Retrieved from UNB. [Link]

-

Quora. (2020, June 4). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. Retrieved from Quora. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diazonium salt - Physical and Chemical Properties: Sandmeyer Reaction, Gattermann Reaction, Coupling Reaction and Mechanism, Practice Problems and FAQs: in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. Reaction mechanims of diazonium ion with beta naphthol | Filo [askfilo.com]

- 4. quora.com [quora.com]

- 5. scribd.com [scribd.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. byjus.com [byjus.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. scite.ai [scite.ai]

- 14. chemguide.co.uk [chemguide.co.uk]

🧪 Technical Support Center: 2-Naphthol Sulfonation Optimization

Welcome to the Process Chemistry Support Hub. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the electrophilic aromatic sulfonation of 2-naphthol. It synthesizes kinetic theory, thermodynamic control, and modern high-throughput techniques into field-proven protocols.

📊 1. Troubleshooting FAQs: Yield & Regioselectivity

Q1: Why is my reaction yielding a mixture of isomers instead of pure Schaeffer's acid (2-naphthol-6-sulfonic acid)? A1: This is a fundamental issue of kinetic versus thermodynamic control. At lower temperatures (15–20 °C), the reaction is kinetically driven, and the sulfonic acid group attacks the 1-position due to lower activation energy, forming 2-naphthol-1-sulfonic acid [[1]](). However, this position is highly sterically hindered and thermodynamically unstable. To achieve high yields of the 6-sulfonate isomer (Schaeffer's acid), you must heat the reaction to 95–100 °C. At this temperature, the 1-isomer undergoes rapid desulfonation and resulfonation (sulfonyl migration) to the stable 6-position 1.

Q2: How do I prevent over-sulfonation into disulfonic acids like R-acid or G-acid? A2: Over-sulfonation typically occurs when the stoichiometric ratio of sulfuric acid to 2-naphthol exceeds 1:1, or when localized hot spots exceed 110 °C. The presence of a sulfonic group can either activate or deactivate further sulfonation depending on the ring position 2. To suppress the formation of 2-naphthol-3,6-disulfonic acid (R-acid) and 2-naphthol-6,8-disulfonic acid (G-acid), strictly maintain a 1:1 to 1.05:1 molar ratio of H₂SO₄ to 2-naphthol, and ensure vigorous mechanical stirring to eliminate thermal gradients [[2]]().

Q3: My yield drops significantly during the workup phase. How do I efficiently isolate the 6-sulfonic acid? A3: Yield loss during workup is often due to improper salting-out procedures. After the sulfonation is complete, the mixture contains unreacted 2-naphthol, Schaeffer's acid, and trace disulfonic acids [[3]](). Dilute the hot sulfonation mixture with water, then saturate it with sodium chloride. Cooling the mixture slowly (e.g., 2 °C per hour) in a quiescent state forces the sodium salt of 2-naphthol-6-sulfonic acid to selectively precipitate, leaving the highly soluble disulfonic impurities in the mother liquor 4.